molecular formula C14H17NO2 B7464633 1-(3-Phenylpropionyl)-4-ketopiperidine

1-(3-Phenylpropionyl)-4-ketopiperidine

Cat. No.: B7464633
M. Wt: 231.29 g/mol
InChI Key: ZSVVFDHOQJEHJQ-UHFFFAOYSA-N
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Description

1-(3-Phenylpropionyl)-4-ketopiperidine (CAS 156635-34-6) is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . Its structure features a 4-ketopiperidine (4-oxopiperidine) scaffold acylated with 3-phenylpropionyl group. This structure incorporates two key pharmacophoric elements: an aromatic phenyl ring and a polar carbonyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The piperidine and ketopiperidine motifs are privileged structures in drug discovery, frequently found in molecules with a wide range of biological activities. For instance, structurally related compounds containing heterocyclic amides have been investigated for their fungicidal properties , while other piperazine and piperidine derivatives have shown potential in pharmacological applications , such as analgesic and neuropsychiatric effects . Furthermore, similar compounds are studied as mechanism-based inhibitors for enzymes like fatty acid amide hydrolase (FAAH), which is a target for pain management . As a building block, this compound can be used in the design and synthesis of novel molecules for biological screening, method development in analytical chemistry, and as a standard in mass spectrometry. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenylpropanoyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVVFDHOQJEHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Phenylpropionyl 4 Ketopiperidine

Precursor Synthesis and Starting Material Derivatization

The primary precursor for the synthesis of 1-(3-phenylpropionyl)-4-ketopiperidine is 1-(3-phenylpropionyl)-4-hydroxypiperidine. The synthesis of this intermediate involves the formation of a piperidine (B6355638) ring system and the subsequent installation of the 3-phenylpropionyl group.

Synthesis of 1-(3-Phenylpropionyl)-4-hydroxypiperidine

The synthesis of 1-(3-phenylpropionyl)-4-hydroxypiperidine typically begins with a commercially available 4-hydroxypiperidine (B117109). The key step is the acylation of the piperidine nitrogen with a suitable 3-phenylpropionylating agent.

Methodologies for Installing the 3-Phenylpropionyl Moiety onto Piperidine Cores

The installation of the 3-phenylpropionyl group onto the piperidine core is a crucial step in the synthesis of the precursor. This is typically achieved through an acylation reaction. A common method involves the reaction of 4-hydroxypiperidine with 3-phenylpropionyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The base serves to neutralize the hydrochloric acid that is formed during the reaction.

Table 1: General Reaction Parameters for the Acylation of 4-Hydroxypiperidine

ParameterCondition
Reactants 4-Hydroxypiperidine, 3-Phenylpropionyl chloride
Base Triethylamine
Solvent Dichloromethane
Temperature 0 °C to room temperature

Oxidation Protocols for Converting 4-Hydroxypiperidine to 4-Ketopiperidine

The conversion of the 4-hydroxy group of 1-(3-phenylpropionyl)-4-hydroxypiperidine to a ketone is the final step in the synthesis of the target compound. Several oxidation protocols are available for this transformation, with Swern and Dess-Martin oxidations being among the most established methods.

Established Oxidation Reagents and Conditions (e.g., Swern Oxidation)

The Swern oxidation is a widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org It utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgwikipedia.orgrsc.org The reaction is known for its mild conditions and high yields. wikipedia.org

Another effective method is the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgnumberanalytics.comacsgcipr.org This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, to oxidize alcohols to aldehydes or ketones under neutral and mild conditions. wikipedia.orgnumberanalytics.com It offers advantages such as broad functional group tolerance and often simpler work-up procedures compared to other methods. wikipedia.orgnumberanalytics.com

Table 2: Comparison of Common Oxidation Protocols

Oxidation MethodReagentsTypical ConditionsAdvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineLow temperature (-78 °C), inert atmosphereMild conditions, high yields wikipedia.org
Dess-Martin Oxidation Dess-Martin PeriodinaneRoom temperature, neutral pH wikipedia.orgMild, neutral conditions, high chemoselectivity wikipedia.org

Optimization of Reaction Parameters for Efficiency and Selectivity

For the Swern oxidation, careful control of the reaction temperature, typically at or below -60°C, is crucial to prevent side reactions. numberanalytics.com The order and rate of reagent addition also play a significant role in maximizing the yield and purity of the ketone product. numberanalytics.com

In the case of the Dess-Martin oxidation, while it can be performed at room temperature, the reaction time and the amount of DMP used can be optimized to ensure complete conversion of the starting material while minimizing potential side reactions. commonorganicchemistry.com The addition of a buffer, such as sodium bicarbonate, can be beneficial for acid-sensitive substrates. wikipedia.org

Alternative Synthetic Pathways to the this compound Core Structure

Beyond the linear synthesis from 4-hydroxypiperidine, alternative strategies can be employed to construct the this compound core. These methods often involve the formation of the piperidone ring with the N-substituent already in place or introduced at a different stage.

One such approach is the aza-Michael reaction, which can be used to synthesize N-substituted 4-piperidones. kcl.ac.uk This method involves the double Michael addition of a primary amine to a divinyl ketone. By using an appropriately substituted amine, the N-acyl group can be incorporated during the ring formation.

Another powerful method for the synthesis of cyclic ketones is the Dieckmann condensation. wikipedia.orgorganic-chemistry.orglibretexts.org This intramolecular reaction of a diester in the presence of a base can be adapted to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired N-acyl-4-ketopiperidone. dtic.milmasterorganicchemistry.com This approach would involve a starting material containing both the N-phenylpropionyl group and two ester functionalities at appropriate positions to facilitate the cyclization. For instance, a single-stage synthesis of N-benzoyl-4-piperidone-3-carboxylates from benzamide (B126) and an appropriate alkyl acrylate (B77674) has been reported, which after hydrolysis and decarboxylation yields N-benzoyl-4-piperidone. rsc.org A similar strategy could be envisioned for the synthesis of this compound.

A further alternative involves the reaction of a primary amine with 1,5-dichloro-3-pentanone to form the N-substituted 4-piperidone (B1582916) ring directly. google.com

Table 3: Overview of Alternative Synthetic Pathways

Synthetic PathwayKey ReactionDescription
Aza-Michael Reaction Double Michael AdditionA primary amine is reacted with a divinyl ketone to form the N-substituted 4-piperidone ring. kcl.ac.uk
Dieckmann Condensation Intramolecular Ester CondensationA diester is cyclized in the presence of a base to form a β-keto ester, which is then converted to the ketone. wikipedia.orgorganic-chemistry.orglibretexts.org
From 1,5-Dihalopentan-3-ones CyclizationA primary amine is reacted with 1,5-dichloro-3-pentanone to directly form the N-substituted 4-piperidone. google.com

Advanced Purification and Isolation Techniques for Synthetic Intermediates

Purification of 4-Piperidone and its Salts:

4-Piperidone hydrochloride monohydrate serves as a crucial building block. spectrumchemical.com While commercially available, its purity can be enhanced through several laboratory techniques. Recrystallization is a common and effective method. For instance, crude 1-benzyl-4-piperidone hydrochloride, a related intermediate, can be purified by crystallization from an ethanol-water solution to yield a fine product. google.com N-(1-phenethyl)piperidone, another derivative, is purified by recrystallization with charcoal from a mixture of hexanes and methylene (B1212753) chloride. rsc.org

For analytical and preparative separation, High-Performance Liquid Chromatography (HPLC) is a powerful tool. A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid) can effectively analyze and isolate 4-piperidone. sielc.com This method is scalable for preparative separation to isolate impurities. sielc.com

Purification of 3-Phenylpropionic Acid and its Derivatives:

3-Phenylpropionic acid is the precursor to the acyl group. It can be purified by distillation or crystallization to achieve a high degree of purity. google.comgoogle.com A process involving crystallization-induced chiral inversion has been developed for producing optically pure (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine, highlighting advanced crystallization techniques in this chemical family. acs.org

The acid is typically converted to its more reactive acid chloride, 3-phenylpropionyl chloride (also known as hydrocinnamoyl chloride), for the acylation step. chemicalbook.comlookchem.com The purification of 3-phenylpropionyl chloride is generally achieved through distillation under reduced pressure. chemicalbook.com The purity of the acid chloride is critical, as impurities can lead to unwanted byproducts in the subsequent acylation reaction. For example, in the synthesis of N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane, the amine is acylated with 3-phenylpropionyl chloride, and the purity of the resulting amide dictates the success of the final reduction step. cymitquimica.com

Chromatographic and General Purification Techniques:

Column chromatography is a versatile technique for purifying intermediates in piperidone synthesis. khanacademy.org It is frequently used to purify crude products, such as in the synthesis of indole (B1671886) derivatives bearing a spiro-piperidine moiety, where column chromatography with a silica (B1680970) gel stationary phase and a dichloromethane/methanol eluent is employed. nih.gov The choice of eluent and stationary phase is tailored to the polarity and properties of the specific intermediate being purified. khanacademy.org

Below are data tables summarizing common purification techniques for the key intermediates.

Table 1: Purification Techniques for 4-Piperidone Intermediates

Intermediate Technique Details (Solvent/Mobile Phase, etc.) Reference
1-Benzyl-4-piperidone hydrochloride Crystallization Ethanol-water solution google.com
N-(1-phenethyl)piperidone Recrystallization Hexanes/methylene chloride (99:1 v/v) with charcoal rsc.org
4-Piperidone HPLC Column: Newcrom R1; Mobile Phase: Acetonitrile, water, phosphoric acid sielc.com

Table 2: Purification Techniques for 3-Phenylpropionic Acid Intermediates

Intermediate Technique Details Reference
3-Phenylpropionic acid Distillation/Crystallization Standard distillation or crystallization protocols google.comgoogle.com
3-Phenylpropionyl chloride Distillation Performed under reduced pressure (e.g., 107 °C at 11 mm Hg) chemicalbook.com
(R)-2-bromo-3-phenylpropanoic acid Crystallization-Induced Chiral Inversion Inversion from (S)-enantiomer using a chiral amine acs.org

Chemical Reactivity and Transformation Pathways of 1 3 Phenylpropionyl 4 Ketopiperidine

Transformations Involving the N-Acylated Piperidine (B6355638) Ring

Ring-Opening or Ring-Expansion Reactions (if applicable)

While the piperidine ring is generally stable, under specific conditions, N-acyl piperidines can undergo ring-opening or ring-expansion reactions. These transformations often require activation of the nitrogen or adjacent functional groups.

Ring-Opening Reactions:

N-acyl piperidines can be susceptible to ring-opening through various mechanisms, often initiated by cleavage of the C-N bond. For instance, N-acyl-1,2,3,4-tetrahydroisoquinolines, which share the N-acyl heterocyclic structure, have been shown to undergo oxidative ring-opening reactions. researchgate.net Mechanochemical methods, such as ball milling, can also promote the oxidative ring-opening of N-acyl heterocycles. researchgate.net In the context of 1-(3-phenylpropionyl)-4-ketopiperidine, such reactions would likely lead to the formation of linear amino ketones, although specific studies on this substrate are not prevalent.

Transition metal-catalyzed reactions are also a viable strategy for the ring-opening of strained N-acyl heterocycles like aziridines. mdpi.com While piperidines are less strained, similar catalytic systems could potentially effect ring-opening under harsh conditions, possibly leading to fragmentation or rearrangement products.

Ring-Expansion Reactions:

Ring expansion of piperidine derivatives is a less common but feasible transformation. For smaller rings like aziridines, ring expansion to azetidines has been achieved using various reagents and catalysts. mdpi.com For piperidines, photochemical methods have shown promise. For example, N-aroyl piperidines can undergo a Norrish Type II reaction, leading to a 1,4-diradical intermediate that can subsequently rearrange to form a cyclopentane (B165970) via a Mannich-type reaction, effectively resulting in a ring contraction. nih.gov While this is a contraction rather than an expansion, it highlights the potential for skeletal rearrangements of the piperidine core under specific stimuli.

Reactions of the Phenylpropionyl Side Chain

The phenylpropionyl side chain offers two primary sites for chemical modification: the aromatic phenyl ring and the three-carbon propionyl linker.

The phenyl ring of the this compound moiety is susceptible to electrophilic aromatic substitution (SEAr) reactions. The substituent, a -(CH2)2C(=O)N(CH2CH2)2C=O group, attached to the phenyl ring will direct incoming electrophiles to specific positions. This substituent is considered to be deactivating and a meta-director. The carbonyl group in the propionyl linker withdraws electron density from the phenyl ring through an inductive effect, making the ring less reactive towards electrophiles compared to benzene.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com The conditions for these reactions typically involve strong acids and/or Lewis acid catalysts.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-(3-(3-Nitrophenyl)propionyl)-4-ketopiperidine
BrominationBr₂, FeBr₃1-(3-(3-Bromophenyl)propionyl)-4-ketopiperidine
SulfonationSO₃, H₂SO₄3-(3-(4-Ketopiperidin-1-ylcarbonyl)ethyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-(3-Acylphenyl)propionyl)-4-ketopiperidine

It is important to note that Friedel-Crafts reactions may be challenging due to the deactivating nature of the substituent. pdx.edu

The propionyl linker, -CH₂CH₂C(=O)-, contains a reactive carbonyl group and two methylene (B1212753) groups that can potentially be functionalized.

Reactions at the Carbonyl Group: The amide carbonyl is generally less reactive than a ketone. However, it can be reduced under harsh conditions using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, 1-(3-phenylpropyl)-4-ketopiperidine.

Reactions at the Methylene Groups: The methylene group alpha to the phenyl ring and the methylene group alpha to the amide carbonyl are potential sites for functionalization. For instance, enzymatic dehydrogenation of 3-phenylpropionyl-CoA to trans-cinnamoyl-CoA is a known biochemical transformation, suggesting that the introduction of a double bond in the propionyl chain is feasible under certain catalytic conditions. nih.gov This would result in the formation of 1-(3-phenylacryloyl)-4-ketopiperidine.

Regioselective and Stereoselective Transformations of the Compound

The presence of the ketone group in the piperidine ring allows for a variety of regioselective and stereoselective reactions.

Regioselective Reactions: The ketone at the 4-position can undergo reactions typical of ketones, such as enolate formation. Under thermodynamic or kinetic control, different enolates can be formed, leading to regioselective alkylation or other modifications at the C3 or C5 positions of the piperidine ring. The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that can yield substituted 4-piperidones, highlighting the synthetic utility of this core structure. wikipedia.org

Stereoselective Reactions: The reduction of the 4-keto group can lead to the formation of two diastereomeric alcohols, the cis and trans isomers of 1-(3-phenylpropionyl)piperidin-4-ol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents tend to favor the formation of the equatorial alcohol (trans isomer) via axial attack, while smaller reducing agents may lead to mixtures or favor the axial alcohol (cis isomer) via equatorial attack.

Furthermore, reactions involving the generation of a new stereocenter, such as the addition of a Grignard reagent to the ketone, can also proceed with varying degrees of diastereoselectivity, influenced by the steric hindrance imposed by the N-acyl group and the piperidine ring conformation. google.com The development of stereoselective methods for the synthesis of substituted piperidines is an active area of research, with approaches including gold-catalyzed cyclizations and diastereoselective Mannich reactions. nih.govmdpi.com

Table 2: Potential Stereoselective Reactions of this compound

ReactionReagentsPotential ProductsStereochemical Consideration
Ketone ReductionNaBH₄, MeOHcis- and trans-1-(3-Phenylpropionyl)piperidin-4-olDiastereoselectivity depends on the reducing agent and conditions.
Grignard AdditionRMgBr, THFcis- and trans-4-Alkyl-1-(3-phenylpropionyl)piperidin-4-olDiastereoselectivity is influenced by steric factors.
Enolate Alkylation1. LDA, THF; 2. RX3-Alkyl-1-(3-phenylpropionyl)-4-ketopiperidineFormation of a new stereocenter at C3.

Derivatization Strategies and Analogue Synthesis Utilizing 1 3 Phenylpropionyl 4 Ketopiperidine

Accessing Substituted Piperidine (B6355638) Scaffolds through Ketone Derivatization

The ketone at the C-4 position of 1-(3-Phenylpropionyl)-4-ketopiperidine is the primary site for derivatization to generate a variety of substituted piperidine scaffolds. One of the most significant transformations is reductive amination, which converts the carbonyl group into a C-N bond, directly introducing a new substituent at the C-4 position. This reaction is a key step in the synthesis of various biologically active compounds.

The process typically involves the reaction of the ketone with a primary amine, such as aniline, in the presence of a reducing agent. The reaction proceeds via the formation of a transient iminium ion intermediate, which is then reduced in situ to yield the corresponding 4-amino-piperidine derivative. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their mildness and selectivity. researchgate.netchemicalbook.com The choice of reducing agent can be critical to the success of the reaction, with sodium triacetoxyborohydride often providing excellent yields for the reductive amination of N-acyl-4-piperidones. osti.gov This transformation is fundamental in the synthesis of precursors for potent opioid analgesics, where the introduction of an N-arylamino group at the C-4 position is a critical structural requirement. osti.govnih.gov

Reaction Reactants Reagents/Conditions Product Yield
Reductive AminationThis compound, AnilineSodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid, Dichloroethane (DCE), Room TemperatureN-phenyl-1-(3-phenylpropionyl)piperidin-4-amineHigh

Introduction of Diverse Functionalities at the C-4 Position

Beyond reductive amination, the ketone of this compound is amenable to a range of nucleophilic addition reactions, allowing for the introduction of diverse carbon-based and heteroatom functionalities at the C-4 position. These reactions provide access to a wide library of compounds with potential applications in medicinal chemistry.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the C-4 ketone results in the formation of tertiary alcohols. mnstate.eduadichemistry.com This reaction is a powerful method for creating a new carbon-carbon bond at the spiro center. The resulting 4-hydroxy-4-alkyl/aryl-piperidine derivatives can serve as intermediates for further synthetic manipulations.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the C-4 ketone into an exocyclic double bond (alkene). organic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.com By reacting this compound with a phosphonium ylide (a Wittig reagent), a 4-alkylidene-piperidine derivative can be synthesized. wikipedia.org The nature of the substituent on the ylide can be varied, allowing for the introduction of a wide range of functionalized side chains at the C-4 position. This olefination is crucial for creating scaffolds where a methylene (B1212753) or substituted methylene group is required.

These derivatizations of the C-4 ketone are foundational for building molecular complexity and are instrumental in structure-activity relationship (SAR) studies, where systematic modification of the piperidine core is necessary to optimize biological activity.

Reaction Type Generic Reactant Reagent Generic Product
Grignard ReactionThis compoundR-MgX, then H₃O⁺4-Alkyl/Aryl-1-(3-phenylpropionyl)piperidin-4-ol
Wittig ReactionThis compoundPh₃P=CHR4-Alkylidene-1-(3-phenylpropionyl)piperidine

Construction of Fused and Spirocyclic Systems via Cyclization Reactions

The 4-piperidone (B1582916) scaffold is a valuable starting point for the synthesis of more complex, three-dimensional structures such as fused and spirocyclic systems. rsc.org These rigid architectures are of great interest in drug discovery as they can orient substituents in precise spatial arrangements, potentially enhancing binding affinity to biological targets.

Spirocycle Synthesis: Spiropiperidines can be synthesized by forming a new ring that shares the C-4 atom of the piperidine core. whiterose.ac.uk A common strategy involves a two-step sequence where a nucleophilic addition to the C-4 ketone introduces a side chain containing a reactive group. Subsequent intramolecular cyclization of this side chain onto another position of the piperidine ring or the side chain itself generates the spirocyclic system. For instance, the addition of a lithiated species followed by acid-catalyzed cyclization has been used to create spiro[isobenzofuran-1,4'-piperidines] from N-substituted-4-piperidones. nih.gov

Fused System Synthesis: Fused heterocyclic systems involving the piperidine ring can be constructed through intramolecular reactions that form a new ring across two atoms of the piperidine core. For example, derivatives of this compound, functionalized at the C-3 or C-5 position, could undergo intramolecular aldol condensation or other cyclization reactions to form bicyclic structures. While specific examples starting from this compound are not prevalent in the literature, the general methodologies are well-established for the 4-piperidone class of compounds.

System Type General Strategy Starting Material Class Resulting Structure
SpirocyclicIntermolecular reaction at C-4 followed by intramolecular cyclizationN-Acyl-4-piperidonesSpiro[piperidine-4,X'] heterocycles
FusedIntramolecular cyclization of a C-3/C-5 substituted piperidoneC-3/C-5 functionalized 4-piperidonesAzabicyclic systems (e.g., indolizidinones)

Synthesis of Complex Heterocyclic Architectures as Advanced Synthetic Targets

The derivatives of this compound are not merely final products but often serve as key intermediates in the total synthesis of complex natural products and advanced pharmaceutical agents. nih.gov The piperidine ring is a ubiquitous motif in alkaloids and other biologically active molecules, and synthetic strategies often rely on the robust chemistry of precursors like N-acyl-4-piperidones.

The synthesis of fentanyl analogues exemplifies the utility of this scaffold in constructing complex, multi-component molecules. nih.govresearchgate.net Starting from a related N-substituted-4-piperidone, a sequence of reductive amination followed by acylation builds a highly functionalized molecule with multiple aromatic and heterocyclic components. osti.gov This multi-step synthesis highlights how the initial piperidone core is elaborated into a significantly more complex architecture.

Furthermore, the functionalities introduced at the C-4 position can be used as handles for further ring-forming reactions, such as cycloadditions or transition-metal-catalyzed cross-coupling reactions, to build polycyclic systems. For example, an alkene introduced via a Wittig reaction could participate in a subsequent Diels-Alder or ring-closing metathesis reaction to construct elaborate fused or bridged ring systems. These advanced applications underscore the importance of this compound as a foundational building block for accessing novel and intricate chemical matter.

Advanced Spectroscopic Characterization of 1 3 Phenylpropionyl 4 Ketopiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-(3-Phenylpropionyl)-4-ketopiperidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the ethylenic chain, and the piperidine (B6355638) ring. The aromatic protons of the phenyl group typically appear in the downfield region, around 7.2-7.4 ppm, as a complex multiplet. The two methylene (B1212753) groups of the phenylpropionyl moiety would present as two triplets around 2.5-3.0 ppm. The protons on the piperidine ring will exhibit more complex splitting patterns due to their diastereotopic nature and conformational dynamics. The protons adjacent to the nitrogen atom are expected to be deshielded and appear at approximately 3.5-3.8 ppm, while the protons alpha to the carbonyl group would be found around 2.4-2.7 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the ketone is characteristically found at a low field, typically around 208 ppm. The amide carbonyl carbon appears at a slightly higher field, around 172 ppm. The aromatic carbons of the phenyl ring would produce a set of signals between 126 and 141 ppm. The carbons of the piperidine ring are expected in the range of 40-50 ppm, with the carbon adjacent to the carbonyl group being the most deshielded. The methylene carbons of the phenylpropionyl group would appear around 30-35 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.20-7.40m
-CH₂-Ph2.95t
-CO-CH₂-2.75t
Piperidine-H (axial, adjacent to N)~3.6m
Piperidine-H (equatorial, adjacent to N)~3.8m
Piperidine-H (axial, adjacent to C=O)~2.5m
Piperidine-H (equatorial, adjacent to C=O)~2.7m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ketone)~208
C=O (amide)~172
Phenyl C (quaternary)~141
Phenyl CH126-129
Piperidine C (adjacent to N)~45
Piperidine C (adjacent to C=O)~41
-CH₂-Ph~35
-CO-CH₂-~31

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show correlations between the adjacent methylene groups of the propionyl chain and within the piperidine ring proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the methylene protons of the propionyl group to the amide carbonyl carbon would confirm this linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is instrumental in determining the stereochemistry and preferred conformation of the piperidine ring, for instance, by observing through-space interactions between axial and equatorial protons.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., GC/MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC/MS), it also serves as a powerful analytical tool for the separation and identification of the compound in a mixture.

The nominal molecular weight of this compound (C₁₄H₁₇NO₂) is 231.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 231.

The fragmentation pattern provides a fingerprint of the molecule. Key fragmentations would likely involve:

Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom.

Loss of the phenylpropyl group (C₉H₉O), leading to a fragment at m/z 112, corresponding to the piperidinone ring.

A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is characteristic of compounds containing a benzyl (B1604629) moiety.

Cleavage of the bond between the carbonyl and the piperidine ring could yield a fragment ion corresponding to the phenylpropionyl cation at m/z 133.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
231[M]⁺
133[C₆H₅CH₂CH₂CO]⁺
112[OC₄H₆NCO]⁺
105[C₆H₅CH₂CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Key characteristic absorption bands would include:

A strong, sharp absorption band for the ketone carbonyl (C=O) stretching vibration , expected around 1715 cm⁻¹ .

Another strong absorption for the amide carbonyl (C=O) stretching vibration , typically found in the region of 1645 cm⁻¹ .

C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C-N stretching vibration of the amide would likely be present around 1200-1300 cm⁻¹ .

Aromatic C=C stretching vibrations would give rise to several weaker bands in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Amide C=O stretch1630-1660Strong
Ketone C=O stretch1705-1725Strong
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch2850-2960Medium
Aromatic C=C stretch1450-1600Medium to Weak
C-N stretch1200-1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the phenyl and carbonyl chromophores.

The phenyl group will exhibit characteristic absorptions due to π → π* transitions. A strong absorption band (the E2-band) is expected around 200-220 nm, and a weaker, fine-structured band (the B-band) around 250-270 nm.

Advanced Diffraction Methods (e.g., X-ray Crystallography) for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. libretexts.org This method would provide accurate bond lengths, bond angles, and torsional angles for this compound.

Theoretical and Computational Investigations of 1 3 Phenylpropionyl 4 Ketopiperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of organic compounds like 1-(3-Phenylpropionyl)-4-ketopiperidine. jksus.org Methodologies such as B3LYP with a suitable basis set (e.g., 6-311++G**) are commonly employed to optimize the molecular geometry and predict various electronic parameters. jksus.org The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it corresponds to a true energy minimum on the potential energy surface. jksus.org

For this compound, these calculations would typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO and LUMO are critical in determining the molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites prone to nucleophilic attack. The HOMO-LUMO energy gap provides an estimation of the molecule's chemical stability and reactivity.

The molecular electrostatic potential (MEP) surface is another valuable output, mapping the electrostatic potential onto the electron density surface. This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Property Hypothetical Value Significance
Total Energy -X Hartrees Overall stability of the molecule.
HOMO Energy -Y eV Energy of the highest occupied molecular orbital.
LUMO Energy -Z eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (Y-Z) eV Indicator of chemical reactivity and stability.
Dipole Moment ~D Debyes Measure of the molecule's overall polarity.

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of this compound is primarily due to the piperidine (B6355638) ring and the rotatable bonds in the N-acyl side chain. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can be employed to explore the conformational space and energy landscape of the molecule. nih.gov By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the transitions between them. This provides a dynamic picture of the molecule's flexibility.

The potential energy surface of this compound would likely feature multiple local minima corresponding to different conformers. The relative energies of these conformers determine their population at a given temperature. The energy barriers between conformers dictate the rate of interconversion.

Table 2: Possible Low-Energy Conformers of this compound

Conformer Key Dihedral Angles Relative Energy (kcal/mol)
Chair-Equatorial Phenyl group oriented equatorially 0 (Reference)
Chair-Axial Phenyl group oriented axially > 0
Twist-Boat Distorted ring conformation Higher than chair forms

Reaction Mechanism Predictions and Transition State Analysis for Key Transformations

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent transformations. A common synthetic route to N-acylpiperidines involves the acylation of a piperidine derivative. Theoretical studies can model this reaction to determine the most likely pathway.

For a given reaction, computational methods can identify the structures of the reactants, products, and any intermediates and transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility of a reaction.

For instance, in the synthesis of this compound from 4-ketopiperidine and 3-phenylpropionyl chloride, a plausible mechanism would involve the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acid chloride. nih.gov Computational analysis could elucidate the geometry of the tetrahedral intermediate and the subsequent elimination of the chloride ion.

Table 3: Hypothetical Energy Profile for a Key Transformation

Species Description Relative Free Energy (kcal/mol)
Reactants Starting materials 0
Transition State Highest energy point ΔG‡
Intermediate Transient species ΔG_int
Products Final compounds ΔG_rxn

Molecular Modeling and Docking Studies of Structural Analogues (without reference to biological targets or activity)

Molecular modeling of structural analogues of this compound allows for the systematic investigation of how modifications to the chemical structure affect its physicochemical properties. These studies can explore variations in the phenyl ring substitution, the length of the alkyl chain, and modifications to the piperidine ring.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to predict the binding of a ligand to a protein, the methodology can be applied in a more general sense to study intermolecular interactions without any biological context. For example, one could study the self-association of this compound analogues or their interaction with a model surface.

These studies typically involve generating 3D structures of the analogues, assigning force field parameters, and then using a docking algorithm to explore possible binding modes. The results are often scored based on the calculated interaction energies.

Future Directions in the Academic Research of 1 3 Phenylpropionyl 4 Ketopiperidine

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of N-substituted piperidones often involves multi-step procedures that may not align with the principles of green chemistry. Future research will likely prioritize the development of more sustainable and efficient synthetic pathways to 1-(3-Phenylpropionyl)-4-ketopiperidine and its derivatives.

One promising area is the adoption of "green chemistry" approaches that minimize waste and energy consumption. Research has already demonstrated the advantages of such methodologies for the synthesis of N-substituted piperidones over classical methods like the Dieckman condensation. nih.govfigshare.comresearchgate.net Future investigations could focus on one-pot reactions that combine several synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent usage. The use of zinc/acetic acid for the conjugate reduction of dihydropyridones to 4-piperidones offers a milder and more cost-effective alternative to expensive reagents, a strategy that could be adapted for the synthesis of precursors to this compound. organic-chemistry.org

Biocatalysis represents another significant frontier. The use of enzymes to perform specific chemical transformations can lead to highly selective and environmentally benign synthetic processes. While the direct enzymatic synthesis of this compound has not been extensively reported, the broader success of biocatalysis in piperidine (B6355638) synthesis suggests its applicability. Future research could explore the use of engineered enzymes for the key bond-forming reactions in the synthesis of this compound.

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Chemistry Reduced waste, energy efficiency, use of safer reagents.One-pot syntheses, alternative catalysts (e.g., zinc-based).
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Development of specific enzymes for N-acylation and piperidone formation.

Exploration of Undiscovered Chemical Transformations and Novel Reactivity

The inherent reactivity of the ketone and amide functionalities in this compound provides a platform for exploring novel chemical transformations. While the classical reactions of these groups are well-documented, future research is expected to delve into more intricate and previously undiscovered reactivity patterns.

A key area of interest is the catalytic C-H activation of the piperidine ring. The ability to selectively functionalize the C-H bonds of the piperidine core would open up new avenues for creating diverse molecular architectures. This approach could lead to the synthesis of novel derivatives with unique pharmacological profiles. The reactivity of related N-acyl compounds, such as N-acyl chloroformamidines which readily undergo nucleophilic attack, suggests that the amide group in this compound could be activated to participate in novel cyclization or coupling reactions. researchgate.net

Furthermore, the ketone moiety can be a starting point for a variety of transformations beyond simple reductions or additions. For instance, its conversion to enolates or enamines could enable a range of alpha-functionalization reactions. The development of stereoselective transformations at the ketone or adjacent positions will be crucial for accessing chiral derivatives with specific biological activities.

Functional GroupPotential Novel TransformationsResearch Goals
Ketone Asymmetric catalysis, enolate chemistry, spirocyclization.Access to chiral derivatives, novel heterocyclic systems.
Amide C-H activation, directed reactions, participation in cascade reactions.Functionalization of the piperidine ring, synthesis of complex polycyclic structures.
Piperidine Ring Catalytic C-H functionalization.Direct and selective introduction of new substituents.

Innovative Applications as a Core Synthetic Building Block for Complex Molecules

The structural rigidity and functional handles of this compound make it an attractive core synthetic building block for the construction of more complex molecules, particularly in the realm of drug discovery. The benzoylpiperidine fragment, a close structural relative, is recognized as a privileged structure in medicinal chemistry, found in a variety of bioactive compounds. nih.gov

Future research will likely focus on utilizing this compound as a scaffold to generate libraries of diverse compounds for high-throughput screening. Its three-dimensional structure is particularly valuable in the context of fragment-based drug discovery , where the spatial arrangement of functional groups is critical for binding to biological targets. The exploration of piperidine-based 3D fragment chemical space is an active area of research, and this compound is well-suited for this purpose. nih.gov

The synthesis of spirocyclic compounds and other complex heterocyclic systems from this building block is another promising direction. The ketone functionality can serve as a linchpin for the construction of spiro-fused rings, which are of significant interest in medicinal chemistry due to their unique conformational properties.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the way chemical synthesis is performed. youtube.comnih.govdtu.dk These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly synthesize and screen large numbers of compounds.

The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry. Continuous flow processes can improve the efficiency and scalability of the synthesis, while also allowing for the safe handling of potentially hazardous reagents. researchgate.net Automated platforms can be employed to systematically explore a wide range of reaction conditions and starting materials, accelerating the discovery of new derivatives with desired properties. youtube.com

The combination of flow chemistry with automated purification and analysis would create a fully integrated system for the rapid generation and evaluation of compound libraries based on the this compound scaffold. This approach will be invaluable for accelerating drug discovery programs and exploring the full chemical space accessible from this versatile building block.

TechnologyApplication to this compoundFuture Prospects
Flow Chemistry Continuous synthesis, improved scalability and safety.Development of multi-step flow syntheses for complex derivatives.
Automated Synthesis High-throughput synthesis of compound libraries.Integration with AI and machine learning for predictive synthesis.

Q & A

Q. What are the recommended synthetic methodologies for 1-(3-Phenylpropionyl)-4-ketopiperidine?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation of piperidine derivatives : Reacting 4-ketopiperidine with 3-phenylpropionyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts.
  • Purification : Liquid-liquid extraction (e.g., chloroform/water) followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, ketone carbonyl at ~205 ppm in 13C^{13}C-NMR) and mass spectrometry (e.g., molecular ion peak matching C14_{14}H17_{17}NO2_2) .

Q. What safety protocols should be followed when handling this compound?

  • Toxicological precautions : Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

Q. How can researchers validate the purity of synthesized this compound?

  • Analytical techniques :
  • HPLC : Use a C18 column, UV detection at 254 nm, and mobile phase (e.g., acetonitrile/water 70:30) to assess purity (>98% by peak area) .
  • Melting point determination : Compare experimental values to literature data (if available) to detect impurities .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its pharmacological activity?

  • Structure-activity relationship (SAR) strategies :
  • Piperidine ring substitution : Introduce electron-withdrawing groups (e.g., fluorine at C-3) to enhance metabolic stability .
  • Acyl chain variation : Replace 3-phenylpropionyl with heteroaromatic acyl groups (e.g., pyridine-3-carbonyl) to modulate receptor affinity .
    • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like opioid receptors .

Q. What methodologies resolve contradictions in reported biological data for structural analogs?

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., in vitro binding assays vs. functional cAMP inhibition) .
  • Experimental replication : Standardize conditions (e.g., cell lines, incubation time) across labs to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding variables (e.g., solvent effects in assays) .

Q. How can synthetic yields be improved for large-scale production in preclinical studies?

  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl2_2) to accelerate acylation kinetics .
  • Solvent selection : Replace traditional solvents (e.g., CHCl3_3) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
  • Process monitoring : Use in-situ FTIR to track reaction progress and terminate at maximum yield .

Methodological Considerations

Q. What are best practices for characterizing degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C.
  • LC-MS/MS analysis : Identify degradants via high-resolution mass spectrometry and propose fragmentation pathways .

Q. How can researchers ensure reproducibility in kinetic studies of this compound?

  • Strict temperature control : Use jacketed reactors with a circulating bath (±0.1°C accuracy) .
  • Internal standards : Spike reactions with a deuterated analog (e.g., d2_2-3-phenylpropionyl) for quantitative NMR tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.